molecular formula C10H10N4 B1596921 6,6'-Dimethyl-3,3'-bipyridazine CAS No. 24049-45-4

6,6'-Dimethyl-3,3'-bipyridazine

Cat. No. B1596921
CAS RN: 24049-45-4
M. Wt: 186.21 g/mol
InChI Key: CMFATCQPFXCGRZ-UHFFFAOYSA-N
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Description

6,6'-Dimethyl-3,3'-bipyridazine (DMB) is a heterocyclic compound synthesized through the condensation of 2,6-dichloro-3,5-dimethylpyridine and formaldehyde. It is a colorless, crystalline solid with a molecular mass of 207.13 g/mol, a melting point of 170-172°C, and a boiling point of 178-179°C. DMB is widely used in scientific research due to its unique chemical and physical properties. It is used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a component in many organic materials. In addition, DMB is used in a variety of applications, including photochemistry, electrochemistry, and materials science.

Scientific Research Applications

Spectroscopy and Electrochemistry

6,6'-Dimethyl-3,3'-bipyridazine has been studied for its spectroscopic and electrochemical properties. Research involving ruthenium(II) complexes containing this compound and related ligands highlights their absorption and emission spectroscopy features, along with cyclic voltammetry characteristics. These studies are pivotal in understanding the charge-transfer absorption spectra and photocatalytic abilities of these complexes, contributing significantly to the field of photochemistry and solar energy conversion (Kitamura, Kawanishi & Tazuke, 1983).

Complex Formation and Electronic Spectroscopy

Another study discusses the formation of dimethyl and diphenyl platinum(II) complexes with this compound. This research, which includes characterization through 1H NMR and electronic spectroscopy, provides insights into the back-bonding interactions of nitrogen-containing ligands. Such studies are essential for advancing our understanding of metal-ligand interactions, relevant in inorganic chemistry and material science (Ghedini, Longeri & Neve, 1987).

Reactivity and Chemical Transformations

Research on the cyanation of 3,3'-bipyridazines and their N-oxides, including this compound, offers valuable insights into the reactivity and chemical transformations of these compounds. Such studies are fundamental to organic synthesis and the development of novel organic materials (Igeta, Tsuchiya, Okuda & Yokogawa, 1971).

Solvatochromic Fluorescence

Investigations into the solvatochromic fluorescence of modified bipyridazines, including those tethered with heterocyclic amines like piperazine, reveal the sensitivity of these compounds to solvent polarity. This study has implications for the development of sensitive materials for detecting and analyzing organic solvents (Do, Huh & Kim, 2009).

Excited State Properties and Energy Conversion

Research into ruthenium(II)-diimine complexes, including those with this compound, focuses on their excited-state properties. This study is crucial for applications in solar energy conversion, as it analyzes emission, lifetimes, and redox potentials relevant to this field (Akasheh, Jibril & Shraim, 1990).

Dye-Sensitized Solar Cells

This compound is also researched for its use in copper-based dye-sensitized solar cells (DSCs). The study details the synthesis of copper(I) complexes with bipyridine ligands bearing carboxylic acid substituents, contributing to advancements in renewable energy technologies (Constable, Hernández Redondo, Housecroft, Neuburger & Schaffner, 2009).

Photoinduced Electron Transfer

This compound has been part of studies on photoinduced electron transfer in supramolecular assemblies. This research is significant in the context of developing photosystems for energy conversion and storage (Kropf, Joselevich, Dürr & Willner, 1996).

Mechanism of Action

Target of Action

6,6’-Dimethyl-3,3’-bipyridazine is an organic compound that is widely used in coordination chemistry . It acts as a ligand, a molecule that binds to a central metal ion, and participates in the synthesis of metal complexes . These metal complexes have various applications, such as catalysts, luminescent materials, molecular recognition, and sensors .

Mode of Action

As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordination bonds . This interaction can result in the formation of metal complexes with unique properties, depending on the type of metal ion and the environmental conditions .

Biochemical Pathways

Given its role in the synthesis of metal complexes, it may influence various biochemical processes where these complexes are utilized, such as catalysis and signal transduction .

Pharmacokinetics

Its solubility in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane, suggests that it may have good bioavailability . Its low solubility in water may affect its absorption and distribution in aqueous biological systems .

Result of Action

The molecular and cellular effects of 6,6’-Dimethyl-3,3’-bipyridazine’s action are likely dependent on the specific metal complexes it forms. These complexes can exhibit a range of properties and activities, including catalytic activity and luminescence, which can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,6’-Dimethyl-3,3’-bipyridazine. Factors such as temperature, pH, and the presence of other molecules can affect its ability to form coordination bonds with metal ions and thus influence the properties and activities of the resulting metal complexes .

properties

IUPAC Name

3-methyl-6-(6-methylpyridazin-3-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFATCQPFXCGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=NN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376230
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24049-45-4
Record name 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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